IMP-1088 is a novel potent and selective blocker of N-myristoylation in cells.
IMP-1088
CAS No.: 2059148-82-0
Cat. No.: VC0530541
Molecular Formula: C25H29F2N5O
Molecular Weight: 453.5 g/mol
Purity: >98% (or refer to the Certificate of Analysis)
* For research use only. Not for human or veterinary use.

Specification
CAS No. | 2059148-82-0 |
---|---|
Molecular Formula | C25H29F2N5O |
Molecular Weight | 453.5 g/mol |
IUPAC Name | 1-[5-[3,4-difluoro-2-[2-(1,3,5-trimethylpyrazol-4-yl)ethoxy]phenyl]-1-methylindazol-3-yl]-N,N-dimethylmethanamine |
Standard InChI | InChI=1S/C25H29F2N5O/c1-15-18(16(2)31(5)28-15)11-12-33-25-19(8-9-21(26)24(25)27)17-7-10-23-20(13-17)22(14-30(3)4)29-32(23)6/h7-10,13H,11-12,14H2,1-6H3 |
Standard InChI Key | SOXNKJCQBRQUMS-UHFFFAOYSA-N |
SMILES | CC1=C(C(=NN1C)C)CCOC2=C(C=CC(=C2F)F)C3=CC4=C(C=C3)N(N=C4CN(C)C)C |
Canonical SMILES | CC1=C(C(=NN1C)C)CCOC2=C(C=CC(=C2F)F)C3=CC4=C(C=C3)N(N=C4CN(C)C)C |
Appearance | Solid powder |
Introduction
Chemical Structure and Properties
IMP-1088 is a small molecule inhibitor with the chemical formula C₂₅H₂₉F₂N₅O and a molar mass of 453.538 g·mol⁻¹ . The compound was developed through fragment-based drug discovery, specifically utilizing fragment reconstruction and structure-guided fragment linking techniques to optimize binding affinity . The molecular structure features a difluorophenyl indazole linker that adopts a unique conformation within the enzyme active site .
Physical Properties
The table below summarizes the key physical and chemical properties of IMP-1088:
Property | Value |
---|---|
Chemical Formula | C₂₅H₂₉F₂N₅O |
Molar Mass | 453.538 g·mol⁻¹ |
Structure Class | Difluorophenyl indazole derivative |
Binding Affinity | Picomolar range (sub-nanomolar IC₅₀) |
Target Enzymes | Human NMT1 and NMT2 |
Mechanism | Competitive inhibitor of protein substrate binding |
IMP-1088 demonstrates exceptionally high potency against both human N-myristoyltransferase isoforms (NMT1 and NMT2), with binding affinity in the picomolar range that approaches the limits of conventional enzyme inhibition assays .
Mechanism of Action
Inhibition of N-myristoyltransferases
IMP-1088 functions through a host-directed antiviral approach rather than directly targeting viral proteins. It potently inhibits the human enzymes N-myristoyltransferase 1 and 2 (NMT1 and NMT2), which are responsible for N-myristoylation - a critical post-translational modification .
N-myristoylation involves the covalent attachment of myristic acid (a 14-carbon saturated fatty acid) to the N-terminal glycine residue of specific proteins. This modification is essential for proper protein localization, stability, and function, particularly for viral proteins involved in capsid assembly and viral replication .
Antiviral Activity Spectrum
Efficacy Against Rhinoviruses
IMP-1088 demonstrates potent activity against rhinoviruses, the primary causative agents of the common cold. In experimental models, it prevents rhinoviral replication at nanomolar concentrations with an IC₅₀ of approximately 5.8 nM (95% CI: 1.6-15 nM) .
The compound completely suppresses the production of new infectious rhinovirus at concentrations of 125 nM and maintains efficacy against multiple rhinovirus serotypes . Importantly, IMP-1088 remains effective even when administered up to 3 hours post-infection, suggesting potential therapeutic utility even after infection has been established .
Activity Against Poxviruses
Research demonstrates that IMP-1088 effectively inhibits vaccinia virus (VACV) infection and spread with minimal cytotoxicity in vitro . Treatment with IMP-1088 results in:
-
A >50% reduction in virus yield and viral spread at approximately 100 nM concentration
-
A nearly 4-log reduction in infectivity of viral particles produced in the presence of the inhibitor
-
Prevention of N-myristoylation of the L1 protein, which is essential for viral entry
The table below summarizes the antiviral activity of IMP-1088 against vaccinia virus:
Parameter | Effect of IMP-1088 | Concentration |
---|---|---|
Virus Yield | >50% reduction | ~100 nM |
Viral Spread | >50% reduction | ~100 nM |
Infectivity of Progeny Virions | ~4-log reduction | 2 μM |
Cytotoxicity | No observable toxicity | Up to 10 μM |
Selectivity Index | >100 | - |
Effect on Other Viruses
Beyond rhinoviruses and poxviruses, IMP-1088 demonstrates efficacy against:
-
Mammarenaviruses such as lymphocytic choriomeningitis virus (LCMV)
-
Potentially effective against hemorrhagic fever viruses like Lassa and Junin viruses, which require myristoylated proteins for their life cycle
This broad-spectrum activity positions IMP-1088 as a promising candidate for treating multiple viral infections that depend on protein myristoylation.
Structural Basis for Inhibitory Activity
Binding Mode
High-resolution X-ray crystallography (1.88 Å) reveals that IMP-1088 forms an extensive network of interactions within the protein substrate pocket of human NMT1 . Key structural features of this interaction include:
-
The difluorophenyl indazole linker adopts a unique trajectory through the enzyme active site
-
The inhibitor displaces the Y296 side chain, which then stacks over the inhibitor, resulting in a deeply buried ligand binding mode
-
The ether linker twists out of plane, enabling the pyrazole ring to form a strong hydrogen bond with S405
-
The inhibitor induces an alternative conformation of H298 compared to other inhibitors
-
Multiple stacking and hydrophobic interactions form with V181, F188, F190, and F311
Structure-Activity Relationship
Molecular modeling studies have identified key residues that interact with IMP-1088 in both NMT1 and NMT2, including Tyr296, Phe190, Tyr420, Leu453, Gln496, Val181, Leu474, Glu182, and Asn246 . The consistent interaction with these residues across both NMT isoforms explains the dual-inhibitory activity of IMP-1088 .
Of particular importance is Tyr296, which forms high-affinity π-π stacked interactions with IMP-1088, highlighting its crucial role in binding affinity . The binding of IMP-1088 induces structural changes in NMT, including:
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume